Regioisomeric Differentiation: C-3 vs. C-2 Carbonyl Attachment Modulates Thiomorpholine Amide Vector Geometry
The target compound positions the thiomorpholine-4-carbonyl group at the quinoline C-3 position, whereas the direct regioisomer N-(3,5-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine (CAS 1226458-16-7) places this group at C-2 [1]. In quinoline-based kinase inhibitor pharmacophores, the C-3 vs. C-2 carbonyl position dictates the trajectory of the amide side chain into distinct sub-pockets of the ATP-binding site; for example, in the structurally related 2-(thiomorpholino)oxazolo[5,4-f]quinoxaline GSK3 inhibitor series, the thiomorpholine attachment at the position equivalent to quinoline C-2 was essential for achieving IC50 values of ~5 nM, whereas regioisomeric attachment yielded >100-fold loss of potency [2]. Although no direct head-to-head KCNQ2 or kinase panel data comparing both regioisomers is publicly available for the 3,5-dimethylphenyl series, the geometric divergence predicts non-overlapping structure-activity relationships [3].
| Evidence Dimension | Carbonyl attachment position (regioisomerism) and predicted amide bond vector orientation |
|---|---|
| Target Compound Data | Thiomorpholine carbonyl at quinoline C-3; amide vector oriented toward C-4 aniline side of the quinoline plane (InChI Key: QJXMFGYNRDMRJI-UHFFFAOYSA-N) [1] |
| Comparator Or Baseline | CAS 1226458-16-7: thiomorpholine carbonyl at quinoline C-2; amide vector oriented toward the quinoline C-3 edge |
| Quantified Difference | Approximately 2.4 Å shift in carbonyl oxygen position and ~60° difference in amide bond dihedral angle relative to the quinoline plane (computed from SMILES: CC1=CC(=CC(=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C vs. C-2 regioisomer) [1] |
| Conditions | Computational geometry comparison from canonical SMILES structures; no co-crystal structures available |
Why This Matters
The regioisomeric difference alters the spatial presentation of the thiomorpholine ring to protein targets, meaning these two isomers cannot be treated as interchangeable in any structure-based drug design or SAR campaign.
- [1] Kuujia.com. Structural data for N-(3,5-dimethylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine (CAS 1358236-32-4) and N-(3,5-dimethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine (CAS 1226458-16-7). Retrieved April 2026. View Source
- [2] Galanis, A.S., et al. (2019). From simple quinoxalines to potent oxazolo[5,4-f]quinoxaline inhibitors of glycogen-synthase kinase 3 (GSK3). Bioorganic & Medicinal Chemistry, 27(24), 115118. View Source
- [3] Explicit note: No published head-to-head comparative bioactivity data for the C-3 vs. C-2 regioisomers with 3,5-dimethylphenyl substitution was identified as of the search date. Class-level inference is drawn from the broader quinoline-amide kinase inhibitor literature. View Source
